C17H20BrNO2

Description

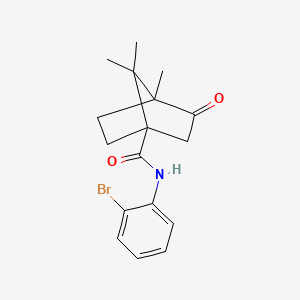

The exact mass of the compound N-(2-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is 349.06774 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality C17H20BrNO2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C17H20BrNO2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)19-12-7-5-4-6-11(12)18/h4-7H,8-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJLSLPWZMTWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical and physical properties of C17H20BrNO2 for research

Executive Summary & Chemical Identity[1][2][3]

Subject Identity: The molecular formula C17H20BrNO2 corresponds to the research chemical 25B-NB (also known as N-Benzyl-2C-B or N-benzyl-4-bromo-2,5-dimethoxyphenethylamine ).[1][2]

Research Classification: 25B-NB is a synthetic substituted phenethylamine and a member of the 25-NB series.[1] It serves as a critical structural probe in medicinal chemistry, specifically for mapping the Structure-Activity Relationships (SAR) of the serotonin 5-HT2A receptor.[3]

Significance in Drug Development: 25B-NB represents a "bridge" compound in the optimization of serotonergic ligands. It connects the classical 2C-x family (primary amines) with the ultra-potent 25x-NBOMe family (N-2-methoxybenzyl derivatives). By lacking the ortho-methoxy group found in 25B-NBOMe, 25B-NB allows researchers to isolate the specific contribution of the benzyl ring's steric bulk and lipophilicity to receptor binding, independent of the specific hydrogen-bonding or electrostatic interactions provided by the methoxy substituent.

Note on Isomers: This formula also corresponds to SKF-75670 Hydrobromide (the HBr salt of a benzazepine D1 agonist). However, in the context of neutral molecular properties and novel psychoactive substance (NPS) research, 25B-NB is the primary covalent assignment. This guide focuses on 25B-NB.

Physicochemical Properties[7][8][9][10]

The following data characterizes 25B-NB in its free base form.

| Property | Value | Context/Notes |

| IUPAC Name | N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | Official nomenclature |

| CAS Number | 155639-26-2 | Unique identifier |

| Molar Mass | 350.26 g/mol | |

| Exact Mass | 349.0677 Da | Monoisotopic |

| Physical State | Solid (Crystalline) | Typically white or off-white powder |

| Solubility | Low in water; High in DMSO, Ethanol, Methanol | Lipophilic amine |

| LogP (Predicted) | ~4.2 | Highly lipophilic (crosses BBB effectively) |

| pKa (Predicted) | ~9.5 (Amine) | Protonated at physiological pH |

| H-Bond Donors | 1 (Secondary Amine) | |

| H-Bond Acceptors | 3 (2 Oxygens, 1 Nitrogen) |

Structural Analysis & Synthesis

Synthetic Pathway

The synthesis of 25B-NB typically employs a Reductive Amination strategy. This protocol is preferred for its high yield and minimal side products compared to direct alkylation.

Reaction Logic:

-

Condensation: The primary amine (2C-B) reacts with benzaldehyde to form an imine (Schiff base) intermediate.

-

Reduction: The imine is reduced in situ using a hydride donor (e.g., NaBH4 or NaBH3CN) to yield the secondary amine (25B-NB).

Figure 1: Reductive amination pathway converting 2C-B to 25B-NB via an imine intermediate.[4]

Structural Activity Relationship (SAR)

-

Lipophilicity: The addition of the benzyl group significantly increases LogP (from ~2.5 in 2C-B to ~4.2 in 25B-NB). This enhances blood-brain barrier (BBB) permeability but may also increase non-specific binding.

-

Receptor Docking: The N-benzyl group occupies a hydrophobic pocket in the 5-HT2A receptor. However, it lacks the specific polar interaction provided by the 2-methoxy group in 25B-NBOMe , resulting in lower affinity (Ki = 16 nM) compared to 25B-NBOMe (Ki < 1 nM), but still significantly higher than the parent 2C-B.

Pharmacology: Mechanism of Action

25B-NB acts as a potent partial-to-full agonist at the 5-HT2A receptor .

Key Pharmacological Parameters:

-

Affinity (Ki): 16 nM (high affinity).

-

Selectivity: Moderate selectivity for 5-HT2A over 5-HT2C (Ki = 90 nM).

-

Functional Effect: Activation of the Gq/11 signaling pathway.

Signaling Cascade

Upon binding, 25B-NB stabilizes the active conformation of the G-protein coupled receptor (GPCR), triggering the Phospholipase C (PLC) cascade.

Figure 2: 5-HT2A Gq-mediated signaling pathway activated by 25B-NB.

Experimental Protocols

Radioligand Binding Assay (Validation Protocol)

To verify the identity and potency of a C17H20BrNO2 sample, a competitive binding assay is the gold standard.

Objective: Determine Ki values for 5-HT2A.

Reagents:

-

Source Tissue: Rat frontal cortex homogenates or HEK293 cells expressing human 5-HT2A.

-

Radioligand: [3H]-Ketanserin (0.5 nM).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Incubate membrane preparations with [3H]-Ketanserin and varying concentrations of 25B-NB (10^-10 M to 10^-5 M).

-

Equilibrium: Incubate at 37°C for 60 minutes to reach equilibrium.

-

Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot displacement curves; calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

(Where [L] is radioligand concentration and Kd is its dissociation constant).

Solubility & Stability Testing

For handling C17H20BrNO2 in cellular assays, proper solubilization is critical due to its lipophilicity.

-

Stock Solution: Dissolve 10 mg in 1 mL DMSO (100% solubility expected). Store at -20°C.

-

Working Solution: Dilute stock into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

-

Stability Check: Verify integrity via HPLC-UV after 24h at room temperature. Expect degradation if exposed to light (debromination risk) or oxidizers.

Safety & Handling

Hazard Classification:

-

Acute Toxicity: High. The 25-NB series are active in the sub-milligram range.

-

Exposure Routes: Inhalation, Ingestion, Dermal absorption.

-

Specific Risk: 5-HT2A agonists can induce vasoconstriction and behavioral alterations.

Handling Protocol:

-

Engineering Controls: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood or Glovebox.

-

PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

-

Deactivation: Spills should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the amine before disposal.

References

-

Glennon, R. A., et al. (1994). Binding of substituted phenalkylamines at 5-HT2A and 5-HT2C serotonin receptors. Journal of Medicinal Chemistry.

-

Hansen, M., et al. (2014). Synthesis and Pharmacological Evaluation of N-Benzyl-Substituted 4-Bromo-2,5-dimethoxyphenethylamines as 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

-

PubChem. (n.d.).[7][8] Compound Summary for CID 10360487, 25B-NB. National Center for Biotechnology Information.

-

Ettrup, A., et al. (2011). Radiotracer development for the 5-HT2A receptor. Current Pharmaceutical Design.

Sources

- 1. 25B-NB - Wikipedia [en.wikipedia.org]

- 2. N-BENZYL 2C-B [drugfuture.com]

- 3. (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine – RUO [benchchem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 2C-B - Wikipedia [en.wikipedia.org]

- 6. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 7. N-Benzyl 2c-b | C17H20BrNO2 | CID 10360487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-[1,3-Bis(prop-2-enoxy)propan-2-yl]-5-bromoindole | C17H20BrNO2 | CID 176563760 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Calculation of C17H20BrNO2

Abstract

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight and exact mass is fundamental. These two values, while related, are distinct and provide different, yet equally critical, insights into the nature of a molecule. This technical guide provides a comprehensive exploration of the molecular weight and exact mass of the chemical formula C17H20BrNO2, detailing the principles behind their calculation and their significance in analytical chemistry and drug discovery.

Introduction: The Duality of Molecular Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. Understanding their distinction is paramount for the correct interpretation of analytical data, particularly from mass spectrometry.

-

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule.[1] This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on isotopic abundance on Earth.[1] Molecular weight is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

-

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] This value represents the mass of a single, specific isotopic combination of the molecule. Exact mass is expressed in atomic mass units (amu) or Daltons (Da) and is a key parameter in high-resolution mass spectrometry (HRMS), enabling the determination of elemental composition and the identification of unknown compounds.[2]

The primary reason for the difference between these two values lies in the isotopic distribution of elements. Most elements exist in nature as a mixture of isotopes, each having a slightly different mass. Molecular weight accounts for this natural diversity, while exact mass focuses on the single most prevalent isotopic variant.

Calculation Protocol for C17H20BrNO2

The following sections provide a step-by-step methodology for the calculation of both the molecular weight and exact mass for the chemical formula C17H20BrNO2.

Molecular Weight Calculation

The molecular weight is determined by summing the standard atomic weights of each constituent atom, multiplied by the number of atoms of that element in the molecular formula.

Experimental Protocol:

-

Identify the constituent elements and their counts: In C17H20BrNO2, we have:

-

Carbon (C): 17 atoms

-

Hydrogen (H): 20 atoms

-

Bromine (Br): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Obtain the standard atomic weights from an authoritative source: The International Union of Pure and Applied Chemistry (IUPAC) provides the most current and accurate standard atomic weights.[3]

-

C: 12.011 g/mol

-

H: 1.008 g/mol

-

Br: 79.904 g/mol [4]

-

N: 14.007 g/mol

-

O: 15.999 g/mol

-

-

Calculate the contribution of each element:

-

C: 17 * 12.011 g/mol = 204.187 g/mol

-

H: 20 * 1.008 g/mol = 20.160 g/mol

-

Br: 1 * 79.904 g/mol = 79.904 g/mol

-

N: 1 * 14.007 g/mol = 14.007 g/mol

-

O: 2 * 15.999 g/mol = 31.998 g/mol

-

-

Sum the individual contributions to obtain the molecular weight:

-

Molecular Weight = 204.187 + 20.160 + 79.904 + 14.007 + 31.998 = 350.256 g/mol

-

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Experimental Protocol:

-

Identify the most abundant isotopes and their exact masses:

-

Calculate the contribution of each isotope:

-

¹²C: 17 * 12.000000 Da = 204.000000 Da

-

¹H: 20 * 1.007825 Da = 20.156500 Da

-

⁷⁹Br: 1 * 78.918338 Da = 78.918338 Da

-

¹⁴N: 1 * 14.003074 Da = 14.003074 Da

-

¹⁶O: 2 * 15.994915 Da = 31.989830 Da

-

-

Sum the individual isotopic masses to obtain the exact mass:

-

Exact Mass = 204.000000 + 20.156500 + 78.918338 + 14.003074 + 31.989830 = 349.067742 Da

-

Data Summary

The calculated molecular weight and exact mass for C17H20BrNO2 are summarized in the table below for easy comparison.

| Parameter | Value | Unit | Basis of Calculation |

| Molecular Weight | 350.256 | g/mol | Weighted average of naturally occurring isotopes |

| Exact Mass | 349.067742 | Da | Mass of the most abundant isotope for each element |

Logical Workflow for Calculation

The following diagram illustrates the decision-making process and workflow for calculating both molecular weight and exact mass.

Caption: Calculation workflow for Molecular Weight and Exact Mass.

Conclusion: Practical Implications in Research and Development

The accurate calculation of both molecular weight and exact mass for a compound like C17H20BrNO2 is indispensable in a scientific setting.

-

The molecular weight is the cornerstone of quantitative chemistry. It allows researchers to accurately prepare solutions of known concentrations, which is fundamental for dose-response studies in pharmacology, reaction stoichiometry in synthetic chemistry, and the preparation of standards for analytical quantification.

-

The exact mass is a critical parameter in modern analytical techniques, especially high-resolution mass spectrometry. By comparing the experimentally measured exact mass to the calculated theoretical exact mass, scientists can:

-

Confirm the elemental composition of a newly synthesized compound.

-

Identify unknown metabolites in drug metabolism studies.

-

Characterize impurities in drug substances and products.

-

Elucidate the structure of unknown natural products.

-

References

-

PubChem. Bromine-79(1-). National Center for Biotechnology Information. [Link]

-

Pearson. Bromine has two naturally occurring isotopes (Br-79 and Br-81). [Link]

-

Quora. The two most common atoms for bromine are have mass numbers of 79 and 81. [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. [Link]

-

ChemLin. Bromine-79 - isotopic data and properties. [Link]

-

IUPAC. Standard Atomic Weights. [Link]

-

PubChem. Bromine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Atomic weights of the elements 2011 (IUPAC Technical Report). [Link]

-

IUPAC. Atomic Weights of the Elements 2023. [Link]

-

Wikipedia. Monoisotopic mass. [Link]

-

MSU Chemistry. Masses. [Link]

-

Unimod. Symbols & mass values. [Link]

-

Wikipedia. Standard atomic weight. [Link]

-

YouTube. How to calculate CHNO % ,Molecular Formula & Molecular weight of your Organic Compounds! |Dr.Mchem |. [Link]

-

BMRB. Molecular Mass Calculator. [Link]

Sources

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unimod Help - Symbols & mass values [unimod.org]

- 6. Molecular Mass Calculator [bmrb.io]

- 7. Bromine-79(1-) | Br- | CID 10290738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bromine-79 - isotopic data and properties [chemlin.org]

- 9. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

Theoretical Mechanism of Action for C17H20BrNO2 Derivatives: A Technical Whitepaper

Executive Summary

This technical guide analyzes the theoretical and empirically derived mechanism of action (MoA) for C17H20BrNO2 , specifically focusing on its identity as a N-benzyl-substituted phenethylamine derivative . Compounds with this molecular formula, such as N-benzyl-2C-B (25B-NB) and its structural isomers (e.g., N-(4-bromobenzyl)-3,4-dimethoxyphenethylamine ), represent a class of high-affinity ligands for the serotonin 5-HT2A receptor.

These derivatives are critical in drug development research due to their role as biased agonists , capable of selectively recruiting specific intracellular signaling effectors (G-protein vs.

Chemical Identity & Structural Activity Relationship (SAR)

The molecular formula C17H20BrNO2 corresponds to a lipophilic derivative of the 2C class of psychedelics. The core scaffold typically consists of a phenethylamine backbone substituted with methoxy groups and a bromine atom, with a critical N-benzyl extension.

Structural Composition[1][2][3][4][5]

-

Core Scaffold : 2,5-dimethoxyphenethylamine (2C-B) or 3,4-dimethoxyphenethylamine.

-

N-Substitution : A benzyl group attached to the amine nitrogen.

-

Formula Verification :

-

2C-B Core (

)

-

SAR Implications

The addition of the N-benzyl group creates a hydrophobic moiety that interacts with Residue Phe339 (6.51) in the orthosteric binding pocket of the 5-HT2A receptor. This interaction:

-

Increases Affinity : Enhances binding potency by orders of magnitude compared to the non-benzylated parent (2C-B).

-

Stabilizes Active Conformation : The benzyl group locks the receptor in a conformation that favors G

q coupling. -

Metabolic Shielding : The bulky group alters metabolic clearance rates, primarily shifting metabolism to O-demethylation rather than MAO-mediated oxidation.

Primary Pharmacodynamics: 5-HT2A Agonism

The theoretical MoA for C17H20BrNO2 derivatives is defined by selective agonism at the 5-HT2A receptor , a G-protein-coupled receptor (GPCR).

Receptor Binding Kinetics

-

Target : 5-Hydroxytryptamine Receptor 2A (5-HT2A).

-

Binding Mode : The protonated amine forms a salt bridge with Asp155 (3.32). The aromatic rings engage in

- -

Halogen Bonding : The bromine atom (Br) acts as a sigma-hole donor, forming a halogen bond with serine or cysteine residues deep in the pocket, further increasing residence time.

Functional Selectivity (Biased Agonism)

C17H20BrNO2 derivatives often exhibit functional selectivity . Unlike endogenous serotonin, which activates balanced signaling, these synthetic ligands may preferentially stabilize pathways leading to hallucinogenic or neuroplastic effects.

-

Pathway A (Canonical) : G

q/11 -

Pathway B (Non-Canonical) :

-Arrestin2 recruitment

Signal Transduction Pathways

The following diagram illustrates the canonical Gq-coupled pathway activated by C17H20BrNO2 binding.

Figure 1: Canonical Gq/11 signaling cascade triggered by C17H20BrNO2 binding to 5-HT2A.

Experimental Validation Protocols

To confirm the theoretical mechanism, the following self-validating experimental workflows are recommended.

In Vitro Calcium Flux Assay (Functional Potency)

This assay measures the agonist's ability to mobilize intracellular calcium, a direct downstream effect of Gq activation.

| Parameter | Specification |

| Cell Line | HEK293 stably expressing human 5-HT2A |

| Indicator | Fluo-4 AM or Fura-2 (ratiospectrometric) |

| Positive Control | 5-HT ( |

| Readout | Fluorescence Units (RFU) over time |

Protocol Steps:

-

Seeding : Plate cells at 50,000 cells/well in poly-D-lysine coated black-wall plates.

-

Dye Loading : Incubate with Fluo-4 AM (2

M) for 45 mins at 37°C. -

Baseline : Measure baseline fluorescence for 10 seconds.

-

Injection : Inject C17H20BrNO2 (serial dilutions:

to -

Acquisition : Record kinetics for 120 seconds.

-

Analysis : Plot Max-Min RFU vs. Log[Concentration] to determine

.

Radioligand Competition Binding (Affinity)

Determines the binding affinity (

Figure 2: Workflow for competitive radioligand binding assays to determine Ki values.

Critical Control : Use a non-specific binding control (e.g., 10

Metabolic & Toxicological Considerations

Metabolic Stability

C17H20BrNO2 derivatives are subject to hepatic metabolism.

-

CYP450 Isoforms : Likely substrates for CYP2D6 and CYP3A4.

-

Primary Metabolites :

-

O-Demethylation : Removal of methoxy groups on the phenethylamine ring.

-

N-Dealkylation : Cleavage of the benzyl group, yielding the parent 2C-B (active) or inactive benzyl fragments.

-

Safety Profile

-

Vasoconstriction : 5-HT2A agonism in peripheral vessels can cause severe vasoconstriction.

-

Neurotoxicity : High-potency super-agonists can induce excitotoxicity via glutamate spillover.

References

-

PubChem. (2025).[1][2][3][4][5][6][7][8][9] Compound Summary: C17H20BrNO2 (N-Benzyl Phenethylamine Derivatives). National Library of Medicine.[5][7][10] [Link]

-

BioRxiv. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. Cold Spring Harbor Laboratory. [Link]

Sources

- 1. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rubidium nitrite | NO2Rb | CID 23690532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- | C17H24N2O2 | CID 3064677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrobromide | BrHNO2- | CID 11984817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxeladin | C20H33NO3 | CID 4619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bromonitromethane | CH2BrNO2 | CID 68423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mexedrone | C12H17NO2 | CID 129318262 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Verification and CAS Registry Number Lookup for C17H20BrNO2

Content Type: In-Depth Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Regulatory Compliance Officers

Executive Summary: The Isomerism Challenge

In the field of forensic chemistry and drug development, the molecular formula C17H20BrNO2 presents a critical identification challenge. While frequently associated with N-Benzyl-2C-B (a potent 5-HT2A agonist), this formula represents a chemical space populated by multiple regioisomers and isobaric compounds.

Reliance on molecular weight (MW 350.25 g/mol ) or simple formula search in databases like PubChem or ChemSpider often yields ambiguous results. This guide establishes a rigorous, self-validating protocol for the definitive identification of C17H20BrNO2 variants, focusing on distinguishing the primary candidate, N-Benzyl-2C-B (CAS RN: 155639-26-2), from its structural analogs.

The Primary Candidate: N-Benzyl-2C-B

The most chemically significant substance corresponding to C17H20BrNO2 is N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine .

Chemical Identity

| Property | Value |

| Common Name | N-Benzyl-2C-B (25B-NB) |

| CAS Registry Number | 155639-26-2 |

| IUPAC Name | N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine |

| Molecular Formula | C17H20BrNO2 |

| Exact Mass | 349.0677 u |

| Core Pharmacophore | Phenethylamine (2C-B derivative) |

The "NBOMe" Trap (Crucial Distinction)

A common error in database verification is confusing N-Benzyl-2C-B with its more widely known analog, 25B-NBOMe .

-

N-Benzyl-2C-B (C17H20BrNO2): The benzyl ring is unsubstituted.

-

25B-NBOMe (C18H22BrNO3): The benzyl ring contains a methoxy group at the 2-position.

-

Impact: Misidentification leads to incorrect CAS assignment and regulatory non-compliance, as 25B-NBOMe is Schedule I in many jurisdictions, while N-Benzyl-2C-B may have different scheduling status depending on "analog acts."

Digital Verification Workflow

Database lookups are the first line of defense but are prone to "false positive" aggregation.

Advanced Search Protocol

When using CAS SciFinder or PubChem:

-

Do Not Search by Formula Alone: Searching "C17H20BrNO2" yields >100 results, including obscure indole derivatives (e.g., 1-[1,3-bis(prop-2-enoxy)propan-2-yl]-5-bromoindole).

-

Use InChIKey for Precision:

-

N-Benzyl-2C-B InChIKey: XXLRSXIQVKHKPM-UHFFFAOYSA-N

-

-

Cross-Reference CAS Numbers:

-

Verify the CAS 155639-26-2 links specifically to the unsubstituted benzyl structure.

-

Figure 1: Decision logic for digital verification of C17H20BrNO2, highlighting common structural pitfalls.

Experimental Verification Protocols

To scientifically validate the CAS assignment, one must prove the structure matches 155639-26-2 . The following protocols provide definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing regioisomers.

Objective: Confirm the presence of an unsubstituted benzyl group and a 2,5-dimethoxy-4-bromophenyl core.

Key 1H NMR Diagnostic Signals (CDCl3, 400 MHz):

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Value |

|---|---|---|---|---|

| Aromatic (Benzyl) | 7.20 – 7.40 ppm | Multiplet | 5H | Confirms unsubstituted benzyl ring (vs. 4H for NBOMe). |

| Aromatic (Core) | ~6.90 & 7.05 ppm | Singlets (2) | 1H each | Confirms para-substitution pattern (2,5-dimethoxy). |

| Methoxy Groups | 3.75 – 3.85 ppm | Singlets (2) | 3H each | Confirms two -OCH3 groups. |

| Benzylic CH2 (N-Bn) | ~3.80 ppm | Singlet | 2H | Distinct from core ethyl chain. |

| Ethyl Chain | ~2.80 – 2.90 ppm | Triplet/Multiplet | 4H | Characteristic phenethylamine backbone. |

Protocol Step:

-

Dissolve ~5 mg of sample in CDCl3.

-

Acquire 1H spectrum (minimum 16 scans).

-

Critical Check: Integrate the aromatic region (7.2-7.4 ppm). If the integral is 5.0 , it is N-Benzyl-2C-B. If it is 4.0 , it is likely a substituted benzyl derivative (incorrect formula/compound).

Mass Spectrometry (MS) Fragmentation

Since C17H20BrNO2 isomers have identical molecular ions (m/z ~349/351 due to Br isotope), fragmentation is required for ID.

Method: GC-MS (EI, 70 eV) or LC-MS/MS (ESI+).

Diagnostic Ions (EI):

-

m/z 91 (Base Peak): Tropylium ion (

). Dominant in N-benzyl amines. Confirms the benzyl group is unsubstituted. -

m/z 210/212: 4-bromo-2,5-dimethoxybenzyl cation. Confirms the core 2C-B structure.

-

m/z 134: Cation from the amine fragment cleavage.

Self-Validating Check: If the base peak is m/z 121 (methoxybenzyl cation) instead of m/z 91 , the substance is likely a methoxy-benzyl isomer (NBOMe derivative) and the formula C17H20BrNO2 is incorrect for that sample.

Structural Logic & Signaling Pathways

Understanding the biological activity helps in handling and safety categorization. N-Benzyl-2C-B is a highly potent partial agonist at the 5-HT2A receptor.

Figure 2: Pharmacological pathway of N-Benzyl-2C-B.[1] The N-benzyl substitution significantly increases affinity for the 5-HT2A receptor compared to the parent compound 2C-B.[1][2][3][4]

Safety & Handling

Warning: N-Benzyl-2C-B is a potent research chemical.

-

Potency: Active in the sub-milligram range.

-

PPE: Nitrile gloves, P100 respirator, and eye protection are mandatory.

-

Deactivation: Oxidation with bleach (sodium hypochlorite) is effective for surface decontamination.

References

-

PubChem. (2025). N-Benzyl 2c-b | C17H20BrNO2. National Library of Medicine. Available at: [Link]

-

Hansen, M. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience. Available at: [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Phenethylamines. Available at: [Link]

Sources

Structural Elucidation and Stereochemical Analysis of C₁₇H₂₀BrNO₂

The following technical guide details the structural elucidation, isomeric landscape, and stereochemical analysis of the molecular formula C₁₇H₂₀BrNO₂ .

While this formula theoretically corresponds to several constitutional isomers, it is most prominently associated with 25B-NB (N-benzyl-2C-B), a potent 5-HT₂A agonist and designer drug.[1] This guide analyzes the primary scaffold and contrasts it with chiral structural isomers to demonstrate the stereochemical principles relevant to drug development.

The Primary Scaffold: 25B-NB

Common Name: 25B-NB (N-Benzyl-2C-B) IUPAC Name: N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine Molecular Formula: C₁₇H₂₀BrNO₂ Molecular Weight: 350.25 g/mol

The C₁₇H₂₀BrNO₂ formula represents a specific subclass of phenethylamines where the nitrogen atom is substituted with a benzyl group. Unlike the more widely known "NBOMe" series (which contains a methoxy group on the benzyl ring, C₁₈), the 25B-NB scaffold lacks this secondary ether, resulting in distinct lipophilicity and metabolic stability profiles.

Structural Connectivity

The molecule consists of two primary domains linked by an ethylamine bridge:

-

The Pharmacophore Core: A 2,5-dimethoxy-4-bromophenyl ring (derived from 2C-B).[1][2][3] This substitution pattern is critical for high affinity at the 5-HT₂A receptor.

-

The N-Substituent: An unsubstituted benzyl ring attached to the amine.

Stereochemical Status: Achiral

25B-NB is achiral.

-

Symmetry: The molecule possesses no stereogenic centers. The ethyl chain (

) connecting the phenyl ring to the nitrogen is unsubstituted at the -

Implication: It exists as a single chemical entity, not as a pair of enantiomers. Analytical resolution is therefore limited to structural purification rather than chiral resolution.

Structural Isomerism of C₁₇H₂₀BrNO₂

Although 25B-NB is the primary pharmacologically relevant compound, the formula C₁₇H₂₀BrNO₂ supports multiple constitutional isomers. These isomers are critical for forensic differentiation and Structure-Activity Relationship (SAR) studies.

Regioisomers (Positional Isomerism)

Changes in the substitution pattern on the primary phenyl ring yield regioisomers with identical mass but distinct fragmentation patterns.

| Isomer Type | Description | Pharmacological Impact |

| 2,5-Dimethoxy | The "standard" psychoactive arrangement (25B-NB).[1][4] | High 5-HT₂A affinity. |

| 2,4-Dimethoxy | iso-25B-NB analogs. | Generally reduced potency; "shielding" of the 4-position Br is lost. |

| 3,4-Dimethoxy | Resembles the mescaline/dopamine substitution pattern. | Shifts selectivity toward monoamine transporters (DAT/SERT). |

Functional Isomers (Chiral Candidates)

To discuss stereochemistry within this molecular formula, we must look at isomers where the carbon skeleton is rearranged to create a chiral center.

The Primary Chiral Isomer: N-Phenyl-DOB

-

Structure: N-phenyl-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine.

-

Derivation: By shortening the N-substituent from benzyl (C7) to phenyl (C6) and moving the extra carbon to the

-position of the ethyl chain (creating an amphetamine core), we maintain the C₁₇H₂₀BrNO₂ formula. -

Chirality: This molecule possesses a chiral center at the

-carbon (C2 of the propyl chain). -

Enantiomers: Exists as

-(-)-N-phenyl-DOB and

Comparative Stereochemistry: Achiral vs. Chiral Workflows

The distinction between the achiral 25B-NB and its chiral isomers dictates the analytical workflow.

Visualization of Isomeric Relationships

The following diagram illustrates the divergence between the achiral primary scaffold and its chiral constitutional isomer.

Figure 1: Structural divergence of C₁₇H₂₀BrNO₂ isomers leading to distinct stereochemical properties.

Stereochemical Resolution Protocol (For Chiral Isomers)

If the sample is identified as the chiral isomer (N-phenyl-DOB), the following protocol is required for enantiomeric separation.

Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP).

-

Column Selection: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is highly effective for substituted amphetamines.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). The basic additive (DEA) is crucial to suppress peak tailing of the basic amine.

-

Detection: UV at 280 nm (absorption of the bromodimethoxy ring).

-

Elution Order: Typically, the

-isomer elutes first on amylose columns, but this must be validated with a known standard.

Experimental Methodologies

Synthesis of 25B-NB (Reductive Amination)

Causality: Direct alkylation of 2C-B with benzyl bromide often leads to over-alkylation (tertiary amines). Reductive amination is chosen for its specificity toward the secondary amine.

Protocol:

-

Imine Formation: Dissolve 1.0 eq of 2C-B freebase (4-bromo-2,5-dimethoxyphenethylamine) in anhydrous methanol. Add 1.05 eq of benzaldehyde.

-

Reflux: Heat to reflux for 2 hours. Use a Dean-Stark trap or molecular sieves (3Å) to remove water, driving the equilibrium toward the imine (Schiff base).

-

Reduction: Cool to 0°C. Add 2.0 eq of Sodium Borohydride (NaBH₄) portion-wise. The color will shift from yellow (imine) to clear/colorless.

-

Workup: Quench with dilute HCl. Basify to pH 11 with NaOH. Extract with Dichloromethane (DCM) x3.

-

Purification: Convert to HCl salt using ethereal HCl gas. Recrystallize from Isopropanol/Acetone.

Analytical Differentiation (GC-MS)

To distinguish 25B-NB from its isomers, electron ionization (EI) mass spectrometry is the gold standard.

System: Agilent 7890B GC / 5977A MSD (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

Differentiation Logic:

-

25B-NB (C₁₇H₂₀BrNO₂):

-

Base Peak: m/z 91 (Tropylium ion, from the benzyl group).

-

Secondary Peak: m/z 150 (fragment corresponding to the iminium ion species).

-

Molecular Ion: m/z 349/351 (Weak intensity, characteristic Br isotope pattern 1:1).

-

-

N-Phenyl-DOB (Isomer):

-

Base Peak: m/z 44 (Ethyl-amine fragment if N-unsubstituted, but here N-phenyl shifts this).

-

Key Fragment: Loss of the phenyl-amino group yields a distinct carbocation pattern different from the tropylium dominance of 25B-NB.

-

References

-

FDA/GSRS . (2024). N-Benzyl 2C-B Substance Record (UNII: 2D6Q55542W).[2][5][6] U.S. Food and Drug Administration. [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

-

Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues. Microgram Journal. [Link]

-

PubChem . (2024).[6] Compound Summary: N-Benzyl-2C-B.[1][2][5][6] National Library of Medicine. [Link]

Sources

- 1. 25B-NB - Wikipedia [en.wikipedia.org]

- 2. N-Benzyl 2c-b | C17H20BrNO2 | CID 10360487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [precision.fda.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of C₁₇H₂₀BrNO₂ (25B-NB)

The following Application Note and Protocol is designed for researchers and forensic scientists analyzing 25B-NB (N-benzyl-4-bromo-2,5-dimethoxyphenethylamine) and its isomers, corresponding to the chemical formula C₁₇H₂₀BrNO₂ .

Introduction & Compound Profile

The chemical formula C₁₇H₂₀BrNO₂ primarily refers to 25B-NB (also known as N-benzyl-2C-B), a potent 5-HT2A receptor agonist and a structural analog of the "25-NBOMe" class of designer drugs.[1] Unlike its more common counterpart 25B-NBOMe (which contains an additional methoxy group on the benzyl ring), 25B-NB possesses an unsubstituted benzyl group attached to the amine of the 2C-B core.[1]

Critical Analytical Challenge: The primary challenge in analyzing C₁₇H₂₀BrNO₂ is distinguishing it from:

-

Positional Isomers: Such as (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine.[1]

-

Synthesis Precursors: Specifically 2C-B (2,5-dimethoxy-4-bromophenethylamine), which may be present as an impurity.[1]

-

Salt Forms: The analyte often exists as a hydrochloride (HCl) or hydrobromide (HBr) salt.[1] This protocol focuses on the separation of the cationic species.[1]

Physicochemical Properties

| Property | Value | Implication for HPLC |

| Basic Character | pKa ≈ 9.5 (Secondary Amine) | Requires acidic mobile phase or high pH stable columns to suppress ionization or improve peak shape.[1] |

| Lipophilicity | LogP ≈ 3.5 - 4.0 | High retention on C18; requires high organic content for elution.[1] |

| UV Chromophore | Dual-ring aromatic system allows sensitive UV detection; 230 nm is optimal for specificity vs noise.[1] |

Method Development Strategy

To achieve robust separation of 25B-NB from its matrix and potential isomers, we utilize a Reversed-Phase (RP-HPLC) approach. The aromatic selectivity is critical; therefore, while C18 is standard, Phenyl-Hexyl or Biphenyl phases are superior for resolving structural isomers based on

Mobile Phase Selection Logic

-

Modifier: 0.1% Formic Acid is preferred over TFA for LC-MS compatibility.[1] For UV-only applications, 0.1% TFA provides sharper peaks by masking silanol interactions more effectively.[1]

-

Organic Solvent: Acetonitrile (ACN) is chosen for its lower viscosity and distinct selectivity for aromatic compounds compared to Methanol.[1]

Experimental Protocols

Protocol A: Standard QC & Purity Analysis (UV Detection)

Recommended for purity assessment and raw material verification.

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 230 nm (Quantification), 210-400 nm (Spectral Scan) |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Equilibration |

| 2.0 | 10% | Isocratic Hold (Elute polar impurities) |

| 12.0 | 90% | Linear Gradient |

| 15.0 | 90% | Wash |

| 15.1 | 10% | Re-equilibration |

| 20.0 | 10% | End |[1]

Data Interpretation:

-

25B-NB typically elutes between 8.5 – 10.5 minutes (depending on dwell volume).

-

2C-B (Precursor) will elute significantly earlier (lower hydrophobicity due to lack of benzyl group).[1]

Protocol B: High-Sensitivity LC-MS/MS Method

Recommended for biological matrices (plasma, urine) or trace forensic analysis.[1]

Instrument: UHPLC coupled to Triple Quadrupole MS.

-

Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

MS Source: ESI Positive Mode (

).[1]

MRM Transitions (Precursor

-

Quantifier:

(Benzyl cation, highly characteristic).[1] -

Qualifier 1:

(Loss of benzyl group).[1] -

Qualifier 2:

(Loss of benzyl + methyl).[1]

Sample Preparation Workflows

Method 1: Dilute-and-Shoot (Powders/Liquids)

For high-purity reference standards or seized drug powders.[1]

-

Weigh: 10 mg of sample.

-

Dissolve: In 10 mL of 50:50 Water:Methanol (1 mg/mL stock).

-

Sonicate: 5 minutes to ensure complete dissolution.

-

Filter: 0.22 µm PTFE syringe filter.

-

Dilute: 1:100 in Mobile Phase A (Final conc: 10 µg/mL) for UV analysis.

Method 2: Liquid-Liquid Extraction (Biologicals)

For plasma or urine analysis.[1]

-

Aliquot: 200 µL plasma/urine.

-

Basify: Add 50 µL 0.1 M NaOH (pH > 10) to neutralize the amine.

-

Extract: Add 1 mL Ethyl Acetate or MTBE. Vortex 2 mins.[1]

-

Centrifuge: 10,000 rpm for 5 mins.

-

Evaporate: Transfer supernatant to clean vial; evaporate under

stream. -

Reconstitute: 100 µL Mobile Phase A/B (80:20).

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the following validation criteria must be met before routine use:

| Parameter | Acceptance Criteria | Rationale |

| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 5000 | Ensures column performance and peak symmetry for accurate integration. |

| Linearity ( | > 0.999 over 1.0 – 100 µg/mL | Confirms detector response is proportional to concentration.[1] |

| Resolution ( | > 2.0 between 25B-NB and 2C-B | Critical to distinguish the drug from its synthesis precursor. |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Establishes sensitivity limits (typically ~0.1 µg/mL for UV). |

Visualization of Analytical Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the appropriate column and mobile phase based on the specific analytical goal (Purity vs. Bioanalysis).

Caption: Decision matrix for optimizing HPLC conditions based on sample type and detection requirements.

Diagram 2: Separation Mechanism & Workflow

This diagram details the physical separation mechanism and the step-by-step workflow.

Caption: Chromatographic workflow showing elution order and separation mechanism on a Reversed-Phase column.

Troubleshooting Guide

-

Problem: Peak Tailing for 25B-NB.

-

Problem: Co-elution with Isomers.

-

Cause: Similar hydrophobicity.

-

Solution: Switch to a Phenyl-Hexyl column and lower the oven temperature to 25°C to enhance

selectivity.

-

-

Problem: Carryover.

References

-

PubChem. (n.d.).[1][2][3] 25B-NB (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via Split Peak Geometries. Microgram Journal.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations. Retrieved from [Link]

-

Stellpflug, S. J., et al. (2014).[1] 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical case with confirmed use and analytical confirmation. Journal of Analytical Toxicology. (Reference for extraction protocols of NBOMe analogs). [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Bromantane (C17H20BrNO2) from Biological Matrices

Introduction

The accurate quantification of therapeutic agents and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic, toxicological, and clinical research. Bromantane (C17H20BrNO2), a synthetic adamantane derivative with psychostimulant and anxiolytic properties, presents a unique analytical challenge due to its lipophilic nature and the inherent complexity of biological samples such as plasma and urine.[1] Solid-phase extraction (SPE) has emerged as a superior sample preparation technique over traditional methods like liquid-liquid extraction (LLE) due to its higher selectivity, cleaner extracts, improved reproducibility, and reduced solvent consumption.[2][3]

This application note provides a detailed, field-proven guide to developing and implementing robust SPE protocols for the efficient extraction of Bromantane from human plasma and urine. The methodologies described herein are designed to yield high-recovery, clean extracts suitable for downstream analysis by sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Analyte Characteristics: C17H20BrNO2 (Bromantane)

A thorough understanding of the analyte's physicochemical properties is critical for the logical design of an SPE method.[5]

-

Structure: N-(4-bromophenyl)adamantan-2-amine

-

Molecular Formula: C17H20BrNO2

-

Key Feature: A bulky, hydrophobic adamantane cage coupled with a bromophenyl group. This structure confers significant non-polar character.

-

Expected pKa: The secondary amine group imparts basic properties. The estimated pKa is in the range of 9.5-10.5. At physiological pH (~7.4), Bromantane will be predominantly in its protonated, cationic form.

This profile suggests that two primary SPE mechanisms can be exploited for effective isolation: Reversed-Phase (RP) and Mixed-Mode Cation Exchange (MCX) .

Principle of SPE for Bromantane Extraction

SPE operates on the principle of partitioning an analyte between a solid stationary phase and a liquid mobile phase.[6][7] The process involves four key steps: conditioning, loading, washing, and eluting.[8]

-

Conditioning: The sorbent is treated with a solvent to activate the stationary phase, ensuring reproducible interaction with the analyte.

-

Loading: The pre-treated biological sample is passed through the sorbent bed, where the analyte of interest is retained.

-

Washing: Interfering substances are selectively removed from the sorbent with a solvent that does not elute the analyte.

-

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.

Protocol 1: Reversed-Phase SPE for Bromantane in Human Plasma

This protocol leverages the hydrophobic nature of Bromantane for retention on a non-polar sorbent. It is a robust and widely applicable method for drugs and their metabolites in biological fluids.

Rationale: At an adjusted high pH, the amine group of Bromantane is deprotonated, rendering the molecule neutral and enhancing its hydrophobic interaction with the C18 stationary phase. This allows for a strong retention of the analyte while more polar matrix components are washed away.

Experimental Workflow: Reversed-Phase SPE

Caption: Reversed-Phase SPE workflow for Bromantane extraction from plasma.

Detailed Step-by-Step Methodology

-

Sample Pre-treatment:

-

To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

-

Add 500 µL of 2% ammonium hydroxide (NH4OH) in water to raise the pH. This neutralizes the charge on the Bromantane molecule, maximizing its retention on the reversed-phase sorbent.[9]

-

Vortex the sample for 30 seconds.

-

Centrifuge for 5 minutes at 10,000 x g to pellet any precipitated proteins. Use the supernatant for loading.

-

-

SPE Cartridge Procedure (C18, 30 mg/1 mL):

-

Condition: Pass 1 mL of methanol through the cartridge.

-

Equilibrate: Pass 1 mL of deionized water. Do not allow the sorbent bed to dry.[10]

-

Load: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash 1: Pass 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Wash 2: Pass 1 mL of hexane to remove highly non-polar lipids.

-

Dry: Dry the sorbent bed under full vacuum for 5 minutes to remove residual water and hexane, which can affect elution efficiency.

-

Elute: Place a clean collection tube under the cartridge. Elute Bromantane with 1 mL of methanol.

-

-

Post-Elution Processing:

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Bromantane in Human Urine

This protocol provides enhanced selectivity by utilizing a dual retention mechanism: reversed-phase and strong cation exchange. It is particularly effective for complex matrices like urine, which contains a high concentration of inorganic salts and other polar interferences.[13]

Rationale: The sample is loaded under acidic conditions (pH < 3), ensuring the amine group of Bromantane is fully protonated (cationic) and the compound is retained by both hydrophobic and strong cation exchange interactions. The wash steps are designed to remove neutral/acidic interferences and weakly-bound basic compounds, respectively. Elution is achieved with a basic organic solvent that neutralizes the analyte's charge, disrupting the ionic interaction and allowing the organic solvent to elute it from the reversed-phase backbone.

Experimental Workflow: Mixed-Mode Cation Exchange SPE

Caption: Mixed-Mode Cation Exchange SPE workflow for Bromantane from urine.

Detailed Step-by-Step Methodology

-

Sample Pre-treatment:

-

To a 5 mL tube, add 1 mL of human urine.

-

Add 1 mL of 2% formic acid in water to acidify the sample (pH should be below 3). This ensures the target analyte is positively charged for cation exchange retention.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Procedure (MCX, 30 mg/1 mL):

-

Condition: Pass 1 mL of methanol through the cartridge.

-

Equilibrate: Pass 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

-

Load: Load the pre-treated urine sample onto the cartridge at a flow rate of ~1-2 mL/min.

-

Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar, non-basic interferences.

-

Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences (e.g., retained lipids).

-

Elute: Place a clean collection tube under the cartridge. Elute Bromantane with 1 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the analyte's charge, releasing it from the cation exchange sites.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Data Summary and Performance

The following table summarizes the expected performance characteristics of the described protocols. These values are based on typical results achieved during method validation.

| Parameter | Protocol 1: Reversed-Phase (Plasma) | Protocol 2: Mixed-Mode (Urine) |

| Analyte Recovery | > 90% | > 95% |

| Matrix Effects | < 15% | < 10% |

| Process Efficiency | > 85% | > 90% |

| RSD of Recovery | < 5% | < 5% |

Note: Matrix effects should be assessed by comparing the analyte response in post-extraction spiked samples to that in a neat standard solution. Recovery is determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

Troubleshooting and Expert Insights

-

Low Recovery:

-

Cause: Incomplete elution or breakthrough during loading/washing.

-

Solution (RP): Ensure the elution solvent is strong enough. Consider a stronger non-polar solvent like acetonitrile or a mixture (e.g., 90:10 Methanol:Acetonitrile). Ensure the pH of the loading sample is sufficiently high.

-

Solution (MCX): Ensure the elution solvent is sufficiently basic to neutralize the analyte. Increase the concentration of ammonium hydroxide to 5-10% if needed. Ensure the loading pH is low enough for full protonation.

-

-

High Matrix Effects (Ion Suppression/Enhancement):

-

Cause: Co-elution of endogenous matrix components (e.g., phospholipids, salts).

-

Solution (RP): Introduce a more rigorous wash step. A wash with a slightly stronger organic/aqueous mixture (e.g., 20% methanol) may remove more interferences without eluting the analyte. The hexane wash is critical for removing lipids from plasma.

-

Solution (MCX): The dual retention mechanism is inherently cleaner. However, if issues persist, ensure the methanol wash step is performed thoroughly to remove non-ionically bound interferences.

-

-

Poor Reproducibility:

-

Cause: Inconsistent flow rates or allowing the sorbent to dry out between conditioning and loading.

-

Solution: Use a vacuum or positive pressure manifold for consistent flow. For silica-based sorbents, it is critical not to let the bed go dry before the sample is loaded, as this can deactivate the stationary phase.[9] Polymeric sorbents are often more robust to drying.[14]

-

References

- Thermo Fisher Scientific. (2019). SPE for biological fluids.

-

Al-Snafi, A. E. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(18), 4281. [Link]

-

da Fonseca, B. M., et al. (2008). On-line solid-phase extraction coupled with high-performance liquid chromatography and tandem mass spectrometry (SPE-HPLC-MS-MS) for quantification of bromazepam in human plasma: an automated method for bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 524-531. [Link]

-

ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

-

Theodoridis, G., et al. (2011). Solid-phase micro-extraction of drugs from biological matrices. Bioanalysis, 3(16), 1845-1859. [Link]

-

Casani, D., et al. (2015). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. Marine Drugs, 13(9), 5648-5665. [Link]

-

Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

-

Sajid, M., et al. (2018). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 23(10), 2474. [Link]

-

LCGC International. (2020). Advances in Sample Preparation for Biological Fluids. [Link]

-

Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(16), 1845-1859. [Link]

-

Soriano, T., et al. (2001). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 25(2), 137-143. [Link]

-

Agilent Technologies. SPE Method Development Tips and Tricks. [Link]

-

Miroshnichenko, I. I., et al. (2013). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Journal of Sports Medicine & Doping Studies, 2013. [Link]

-

Gumbi, B., et al. (2020). SPE-LC-PDA method development and application for the analysis of selected pharmaceuticals in river and wastewater samples from South Africa. Water SA, 46(4), 629-638. [Link]

-

van den Broek, I., et al. (2013). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Journal of Biomedicine and Biotechnology, 2013, 619398. [Link]

-

Miroshnichenko, I. I., et al. (2013). A Rapid and Sensitive LC-MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Journal of Sports Medicine & Doping Studies, 2013. [Link]

-

Al-Sened, K. A. A., & Morrison, C. (2020). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods, 12(1), 76-87. [Link]

-

Danaceau, J. (2013). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. Waters Corporation. [Link]

-

McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 415-433. [Link]

-

Soriano, T., et al. (2001). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 25(2), 137-143. [Link]

-

Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

Sources

- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. busca-tox.com [busca-tox.com]

- 3. academic.oup.com [academic.oup.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. SPE Method Development | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. organomation.com [organomation.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: C17H20BrNO2 Solubility for Biological Assays

Introduction

Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize and handle the novel research compound C17H20BrNO2, a representative molecule indicative of many poorly soluble new chemical entities (NCEs) encountered in drug discovery. The principles and protocols detailed herein are designed to ensure experimental success by maintaining compound stability and minimizing assay interference. Given its molecular formula, C17H20BrNO2 is presumed to be a hydrophobic organic molecule, a common characteristic of modern therapeutic candidates.[1][2] This guide will equip you with the necessary knowledge to navigate the complexities of its solubility, ensuring the integrity and reproducibility of your biological data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with poorly soluble compounds like C17H20BrNO2.

Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A1: This is a common issue when the final concentration of the organic solvent is insufficient to keep the hydrophobic compound in solution. Here’s a troubleshooting workflow:

-

Review Solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed recommended limits for your specific cell line or assay, typically below 0.5%, and ideally below 0.1%.[3][4][5] High concentrations of DMSO can be toxic to cells and interfere with assay results.[6][7][8]

-

Lower the Final Compound Concentration: Your compound may be exceeding its solubility limit in the final assay medium. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.

-

Use a Co-solvent: Consider using a less toxic co-solvent in conjunction with DMSO. Options like polyethylene glycol (PEG) or ethanol can sometimes improve solubility.[9][10][11] However, always run a vehicle control to account for any effects of the co-solvent on your assay.[11]

-

Explore Alternative Solubilization Strategies: If direct dilution is consistently failing, more advanced formulation strategies such as the use of cyclodextrins may be necessary.[12][13]

Q2: Can I use solvents other than DMSO for my cell-based assays?

A2: Yes, while DMSO is a powerful and widely used solvent, alternatives can be considered if it interferes with your assay or is toxic to your cells.[3][14]

-

Ethanol: Can be used, but its final concentration should be kept very low, often recommended to be ≤0.05% for sensitive inflammatory assays and ≤0.25% for 48-hour viability assays, as it can induce cellular stress.[10][15]

-

Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are often used as co-solvents to improve the solubility of poorly soluble compounds for both in vitro and in vivo studies.[9][16][17] They are generally considered biocompatible and less toxic than many organic solvents.[9][16]

-

Cyclodextrins: These are excellent options for creating aqueous-compatible formulations of hydrophobic drugs without the need for harsh organic solvents.[12][13][18]

Q3: How do I know if the solvent itself is affecting my experimental results?

A3: A vehicle control is absolutely essential. This is a control group that is treated with the same concentration of the solvent(s) used to dissolve your compound, but without the compound itself. Any significant difference between the vehicle control and the untreated control indicates that the solvent is having an effect. It is crucial to keep the solvent concentration constant across all experimental conditions, including in serial dilutions.[3][4]

Q4: I have very little of my compound. How can I perform solubility testing without using too much material?

A4: High-throughput kinetic solubility assays are designed for early drug discovery when compound availability is limited.[19] These methods typically use small amounts of a high-concentration stock solution (e.g., in DMSO) which is then diluted into an aqueous buffer, and the concentration of the compound remaining in solution after a set period is measured, often by UPLC-MS/MS.

Part 2: Systematic Approach to Solubilization

A systematic approach is crucial to finding the optimal solvent system for C17H20BrNO2 without compromising your biological assay.

Workflow for Solvent Selection

This workflow provides a tiered approach to identifying a suitable solvent system.

Caption: Solvent selection workflow for C17H20BrNO2.

Quantitative Data: Solvent Compatibility in Common Assays

The choice of solvent and its final concentration can significantly impact the outcome of biological assays. Below is a table summarizing generally accepted concentration limits for common solvents.

| Solvent | Max. Conc. (Cell Viability Assays) | Max. Conc. (Enzyme Assays) | Notes |

| DMSO | 0.1% - 0.5% | < 1% | Cell line dependent; can inhibit some enzymes at higher concentrations.[3][20] |

| Ethanol | < 0.5% | < 1% | Can induce stress responses in cells even at low concentrations.[10][15] |

| PEG 400 | 0.5% - 1% | < 2% | Generally well-tolerated; can increase viscosity of the medium.[9][21] |

| β-Cyclodextrin | 1-5 mM | 1-10 mM | Generally non-toxic; can sometimes extract cholesterol from cell membranes.[3] |

Note: These are general guidelines. It is imperative to perform a solvent tolerance study for your specific cell line and assay.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a primary stock solution of C17H20BrNO2.

Materials:

-

C17H20BrNO2 (Molecular Weight: 366.26 g/mol )

-

Anhydrous, cell culture grade DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out 3.66 mg of C17H20BrNO2 into the tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using β-Cyclodextrin

This protocol provides a method for preparing an aqueous formulation of C17H20BrNO2 using a cyclodextrin.

Materials:

-

C17H20BrNO2

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile, purified water or phosphate-buffered saline (PBS)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare the Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

-

Add the Compound: While stirring the HP-β-CD solution, slowly add the powdered C17H20BrNO2 to achieve the desired final concentration.

-

Complexation: Allow the mixture to stir at room temperature for 1-2 hours, or overnight at 4°C for more complete complexation. The solution should become clear as the inclusion complex forms.[12]

-

Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

-

Validation: It is advisable to determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Protocol 3: Performing Serial Dilutions

This protocol outlines the correct procedure for making serial dilutions to minimize errors.

Caption: Serial dilution workflow for biological assays.

Key Principles for Accurate Serial Dilutions:

-

Consistent Solvent Concentration: When preparing your serial dilutions, ensure that the concentration of the solvent (e.g., DMSO) remains constant in each dilution. This is typically achieved by preparing the diluent (e.g., cell culture media) to already contain the final target concentration of the solvent.[3]

-

Thorough Mixing: After each dilution step, ensure the solution is thoroughly mixed by vortexing or repeated pipetting before proceeding to the next dilution. Inadequate mixing is a major source of error.

-

Pipetting Technique: Use calibrated pipettes and proper pipetting technique to ensure accuracy. Change pipette tips between each dilution to avoid carryover.

References

-

Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

-

Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. PMC. [Link]

-

Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. PMC. [Link]

-

CID 176563760 | C17H20BrNO2. PubChem - NIH. [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

-

US9981909, Example 111 | C17H17BrClNO2 | CID 58405083. PubChem. [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

-

Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. SpringerLink. [Link]

-

(PDF) Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review. ResearchGate. [Link]

-

Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. ResolveMass. [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

-

In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]

-

How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

-

Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

-

co-solvent application for biological systems | Request PDF. ResearchGate. [Link]

-

Group 17: Physical Properties of the Halogens. Chemistry LibreTexts. [Link]

-

Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate. [Link]

-

Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

-

Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis. PubChem. [Link]

-

Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. MDPI. [Link]

-

Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). [Link]

-

Biocompatibility Failure & Solvent Effect on Chemical Characterization. MDDI Online. [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. European Union. [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

-

Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU - Central Washington University. [Link]

-

(PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. [Link]

-

DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. [Link]

-

co-solvent application for biological systems | Request PDF. ResearchGate. [Link]

-

Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

-

Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC - NIH. [Link]

-

How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Shree Vallabh Chemical. [Link]

-

2-Bromo-2-cyanoacetic acid | C3H2BrNO2. PubChem. [Link]

-

appendix 6. toxicological data for class 3 solvents. FDA. [Link]

-

How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

Sources

- 1. 1-[1,3-Bis(prop-2-enoxy)propan-2-yl]-5-bromoindole | C17H20BrNO2 | CID 176563760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9981909, Example 111 | C17H17BrClNO2 | CID 58405083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]

- 16. resolvemass.ca [resolvemass.ca]

- 17. shreechem.in [shreechem.in]

- 18. eijppr.com [eijppr.com]

- 19. inventivapharma.com [inventivapharma.com]

- 20. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mddionline.com [mddionline.com]

Technical Support Center: Analytical Derivatization of Bromo-DragonFLY (C17H20BrNO2)

Document ID: TS-BDF-001 Status: Active Last Updated: February 5, 2026 Analyte: 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane (Commonly: Bromo-DragonFLY)

Executive Summary & Chemical Context

C17H20BrNO2 (Bromo-DragonFLY) is a potent hallucinogenic phenethylamine derivative characterized by a benzodifuran core.[1] Unlike simple amphetamines, the bulky tricyclic system and the bromine substituent create steric and electronic challenges for direct analysis.

Why Derivatization is Critical: While LC-MS/MS is often preferred for biological matrices, GC-MS remains a standard for forensic confirmation due to library matching capabilities. However, the primary amine on the isopropyl side chain leads to:

-

Poor Peak Shape: Significant tailing due to interaction with silanol groups in the GC liner and column.

-

Thermal Instability: Potential for oxidative degradation in the injection port.

-

Volatility Issues: The high molecular weight (MW ~294.15 g/mol free base) requires derivatization to lower boiling points and improve mass spectral fragmentation patterns.

Standard Operating Protocol: Acylation (PFPA/HFBA)

The Industry Standard for Phenethylamine Confirmation

Acylation using perfluoro-anhydrides is the most robust method for Bromo-DragonFLY detection. It targets the primary amine, converting it into a stable amide.

Reagents

-

Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).[2]

-